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Get Quote

From Conformational Dynamics to Reactivity
Descriptors
Part 1: Executive Summary & Molecular Architecture
4-Morpholineethanol, 2,5-dimethyl- (CAS: 20662-84-4 / Related: 9084-06-4 mixtures)

represents a bifunctional heterocyclic scaffold merging the lipophilic, sterically defined 2,5-

dimethylmorpholine core with a hydrophilic N-hydroxyethyl tail. While historically utilized in

industrial corrosion inhibition due to its high electron-donating capacity, this molecule serves as

an excellent case study for fragment-based drug design (FBDD). Its amphiphilic nature and

chiral centers make it a versatile ligand for modulating solubility and target specificity in kinase

inhibitors (e.g., mTOR/PI3K pathways).

This guide outlines the theoretical frameworks required to profile this molecule, moving from

quantum mechanical optimization of its stereoisomers to molecular dynamics simulations of its

solvation behavior.
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1.1 Stereochemical Complexity
The 2,5-dimethyl substitution pattern introduces two chiral centers at the C2 and C5 positions.

[1] Unlike the symmetric 2,6-dimethylmorpholine, the 2,5-isomer creates a unique "diagonal"

steric field that influences N-inversion and side-chain orientation.

Trans-Isomers ((2R,5S) / (2S,5R)): Typically the thermodynamically preferred conformers.

The methyl groups can adopt a diequatorial orientation in the chair conformation, minimizing

1,3-diaxial interactions.

Cis-Isomers ((2R,5R) / (2S,5S)): Force one methyl group into an axial position if the ring

maintains a chair form, or induce a twist-boat distortion.

N-Substituent Effect: The hydroxyethyl group at N4 can adopt an axial or equatorial position.

In 4-morpholineethanol derivatives, an intramolecular hydrogen bond often forms between

the hydroxyl proton and the ether oxygen (O1), stabilizing specific rotamers.

Part 2: Computational Workflows & Visualization
To rigorously study this molecule, one must move beyond static structures. The following

workflow integrates conformational searching with Density Functional Theory (DFT).

2.1 Conformational Search & Optimization Workflow
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Input Structure
(2R,5S)-4-(2-hydroxyethyl)-2,5-dimethylmorpholine

Conformational Search
(Monte Carlo / MMFF94)

Filter Redundant Conformers
(RMSD < 0.5 Å)

DFT Optimization
(B3LYP/6-311++G(d,p))

Top 10 Conformers

Frequency Calculation
(NIMAG = 0)

Boltzmann Population Analysis
(ΔG at 298K)

Gibbs Free Energy

Global Minimum & Bioactive Conformer

Click to download full resolution via product page

Figure 1: Hierarchical workflow for determining the bioactive conformation of 4-
Morpholineethanol, 2,5-dimethyl-. The process filters thousands of random states down to

the thermodynamically relevant few.

Part 3: Electronic Structure Theory (DFT)
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For drug development, the electronic distribution determines metabolic stability (sites of

oxidation) and ligand-receptor binding strength.

3.1 Frontier Molecular Orbitals (FMO)
The reactivity of 4-Morpholineethanol, 2,5-dimethyl- is governed by the energy gap between

the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO).

HOMO Location: Primarily localized on the Nitrogen lone pair and the Oxygen atoms. High

HOMO energy indicates susceptibility to electrophilic attack (e.g., by CYP450 enzymes).

LUMO Location: Often diffuse over the alkyl skeleton.

Chemical Hardness (η): A large HOMO-LUMO gap implies high chemical stability (low

reactivity), a desirable trait for reducing off-target toxicity.

Table 1: Predicted Reactivity Descriptors (B3LYP/6-31G(d,p) Level) Note: Values are

representative of 2,5-dimethylmorpholine derivatives.
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Descriptor Symbol Typical Value (eV)
Interpretation for
Drug Design

HOMO Energy -5.8 to -6.2

Electron donor

capability; correlates

with metabolic

oxidation potential.

LUMO Energy 0.5 to 1.2

Electron acceptor

capability; usually high

for saturated amines

(stable).

Energy Gap ~6.5 - 7.0

Indicates a "hard"

molecule; chemically

stable in plasma.

Dipole Moment (Debye) 2.1 - 2.8

Influences solubility

and membrane

permeability.

3.2 Molecular Electrostatic Potential (MEP)
Mapping the MEP onto the electron density surface reveals binding hotspots:

Red Regions (Negative Potential): The ether oxygen (O1) and the hydroxyl oxygen on the

tail. These are H-bond acceptors.

Blue Regions (Positive Potential): The hydroxyl proton. This is the primary H-bond donor.

Green Regions (Neutral): The 2,5-dimethyl groups provide a hydrophobic shield, critical for

fitting into lipophilic pockets (e.g., ATP binding sites).

Part 4: Physicochemical Profiling & Protocols
Understanding the "drug-likeness" requires accurate prediction of solvation parameters.

4.1 Solvation & Lipophilicity (LogP)
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The hydroxyethyl side chain lowers the LogP compared to the parent dimethylmorpholine,

improving water solubility. However, the intramolecular H-bond (OH···O) can "mask" the polar

groups, effectively increasing the experimental LogP and enhancing membrane permeability

(the "chameleon effect").

Protocol for LogP Calculation:

Calculate

in water (PCM/SMD model).

Calculate

in octanol (SMD model).

4.2 Experimental Validation Protocol: NMR Stereochemistry
To validate the computational predictions of cis/trans isomers, use Nuclear Overhauser Effect

Spectroscopy (NOESY).

Sample Prep: Dissolve 10 mg in

(prevents H-bond disruption) and

(promotes H-bond disruption) to observe conformational shifts.

Target Signals:

Irradiate the Methyl protons at C2/C5.

Trans-isomer: Strong NOE to axial protons on C3/C6.

Cis-isomer: Strong NOE between the two methyl groups (if 1,3-diaxial) or specific ring

protons depending on the chair flip.

Coupling Constants (

):

Axial-Axial coupling: 10–12 Hz (indicates trans-diaxial relationship).
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Axial-Equatorial: 2–5 Hz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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